2-Hydroxy-3-cyano-4-chloroaniline
Description
Significance of Hydroxyl, Cyano, and Chloro Groups in Chemical Synthesis
The hydroxyl (-OH), cyano (-CN), and chloro (-Cl) groups are fundamental functional groups in organic synthesis, each imparting distinct properties to an aromatic ring.
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Its ability to donate electron density through resonance enhances the reactivity of the aromatic ring. researchgate.net Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and the physical properties of the molecule. nih.govrsc.org
Cyano Group (-CN): In contrast, the cyano group is a strongly deactivating, meta-directing group. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. The nitrile functionality can also participate in a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.
Chloro Group (-Cl): The chloro group is a deactivating, yet ortho-, para-directing substituent. While its inductive effect withdraws electron density, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. quora.com Halogenated anilines are important intermediates in the synthesis of many industrial products. wikipedia.org
Contextualization of 2-Hydroxy-3-cyano-4-chloroaniline within Aromatic Chemistry Research
This compound is a polysubstituted aniline (B41778) that embodies the interplay of diverse electronic effects. The presence of an activating hydroxyl group and two deactivating groups (cyano and chloro) on the same aromatic ring creates a unique electronic environment. The relative positions of these substituents are critical; the hydroxyl group at position 2, the cyano group at position 3, and the chloro group at position 4 would lead to a complex pattern of reactivity. The amino group, itself a strong activator, further contributes to the molecule's electronic character. The synthesis and reactivity of such a molecule would be of interest to chemists studying the fundamental principles of aromatic substitution and functional group compatibility.
Current Research Landscape and Knowledge Gaps Pertaining to the Compound
A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of specific research detailing its synthesis, characterization, or potential applications. This lack of information suggests that it is either a novel compound or one that has not been extensively studied. The synthesis of a related compound, 4-chloro-2-cyanoaniline, has been reported, involving the chlorination of anthranilonitrile. prepchem.com Additionally, a synthetic method for 2-hydroxy-4-chloroaniline has been patented. google.com However, the specific combination of the hydroxyl, cyano, and chloro groups in the 2, 3, and 4 positions, respectively, on an aniline ring remains an underexplored area of chemical research. This presents an opportunity for future investigations into the synthesis and properties of this unique polysubstituted aniline.
Data Tables
Table 1: Effects of Functional Groups on the Aniline Ring
| Functional Group | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-donating (Resonance) | Activating | Ortho, Para |
| -CN (Cyano) | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta |
| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |
| -NH2 (Amino) | Electron-donating (Resonance) | Activating | Ortho, Para |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
| 4-chloro-2-cyanoaniline |
| Anthranilonitrile |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIASJJWGOPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 3 Cyano 4 Chloroaniline and Analogues
Precursor Synthesis and Derivatization Strategies for Chlorinated and Cyanated Anilines
The synthesis of the target molecule often relies on the preparation of key precursors, namely chlorinated and cyanated anilines.
Chlorination of Anilines: The introduction of a chlorine atom onto an aniline (B41778) ring is a fundamental transformation. Direct chlorination of aniline can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) is an effective reagent for the regioselective chlorination of anilines and their derivatives. researchgate.net The reaction of aniline with NCS in acetonitrile (B52724) can yield 2,4,6-trichloroaniline, demonstrating the high reactivity of the aniline core towards electrophilic substitution. researchgate.net For more controlled chlorination, particularly to obtain specific isomers, protecting the amine group as a carbamate (B1207046) can be employed, which moderates the reactivity and influences the regioselectivity. researchgate.net Industrial processes may also involve chlorination in a hydrofluoric acid medium, which can be useful for synthesizing anilines with specific halogenation patterns. google.com
Cyanation of Anilines: The introduction of a cyano group typically involves the conversion of a haloaniline precursor. A common method is the Rosenmund–von Braun reaction, which uses a cyanide source, often cuprous cyanide (CuCN), to displace a halide. google.com This reaction is generally performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO. google.com For example, a 2-trifluoromethyl-4-haloaniline can be converted to 2-trifluoromethyl-4-cyanoaniline using CuCN at temperatures between 140-180°C. google.com This established methodology is a reliable way to install the nitrile functionality onto a pre-chlorinated aniline ring.
| Functionalization | Reagent/Method | Key Features | Reference |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | Effective for regioselective chlorination of anilines. | researchgate.net |
| Cyanation | Cuprous Cyanide (CuCN) | Standard method (Rosenmund–von Braun) to convert haloanilines to cyanoanilines. | google.com |
Introduction of Hydroxyl Functionality in Aromatic Amines
Directly introducing a hydroxyl group onto an aromatic ring, especially in the presence of an amine, can be challenging due to the high reactivity of the ring and the potential for oxidation. stackexchange.com Therefore, synthetic strategies often employ indirect methods.
One common approach is to start with a molecule that already contains the hydroxyl group, such as a substituted phenol (B47542) or a hydroxybenzoic acid. For example, a synthetic route to 2-hydroxy-4-chloroaniline begins with 2-hydroxy-4-chlorobenzoic acid. google.com This precursor is converted to an amide, which then undergoes a Hofmann rearrangement to yield the target aniline, neatly circumventing the need for direct hydroxylation of the aniline ring. google.com
Another strategy involves the transformation of nitroaromatic compounds. During bacterial degradation of nitroaromatics, hydroxylamino intermediates are formed which can be converted to aminophenols through an intramolecular transfer of the hydroxyl group, a reaction catalyzed by mutase enzymes. nih.gov While primarily a biological pathway, it highlights a chemical transformation that can, in principle, be mimicked in synthetic chemistry.
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Use of Pre-hydroxylated Starting Material | Begins with a starting material that already contains the hydroxyl group, avoiding direct hydroxylation of the aniline. | Synthesis from 2-hydroxy-4-chlorobenzoic acid. | google.com |
| Transformation of Nitroaromatics | Conversion of a nitro group to an amine via a hydroxylamino intermediate which can rearrange to an aminophenol. | Bacterial conversion of hydroxylaminobenzene to 2-aminophenol. | nih.gov |
Development of Direct and Convergent Synthetic Pathways to 2-Hydroxy-3-cyano-4-chloroaniline
Building the target molecule requires a strategy that combines the installation of all four functional groups in the correct positions. This can be achieved through linear, multi-step sequences or more convergent one-pot protocols.
A plausible multi-step synthesis for this compound could start from a readily available precursor like 4-chloroaniline (B138754) or 2-aminophenol. A more direct, documented approach involves starting with 2-amino-5-chlorobenzonitrile (B58002) (also known as 4-chloro-2-cyanoaniline). prepchem.com The synthesis of this intermediate can be achieved by heating anthranilonitrile with N-chlorosuccinimide in acetonitrile. prepchem.com The subsequent challenge is the regioselective introduction of the hydroxyl group at the 3-position. This could potentially be achieved through directed ortho-metalation, where the amino group directs a strong base to deprotonate the adjacent carbon, followed by reaction with an electrophilic oxygen source. Such multi-step approaches, while offering control, are often less efficient than more convergent methods. uva.nl
Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com
For the synthesis of substituted anilines, base-promoted cascade reactions have been developed that can form the benzene (B151609) ring and create multiple C-C bonds in a single step from simple precursors. nih.gov The synthesis of 2-amino-3-cyano-4H-chromenes via a three-component reaction of a phenol, an aldehyde, and malononitrile (B47326) is a notable example. nih.gov This reaction demonstrates the feasibility of combining an aldehyde, a source of the cyano group, and a phenolic structure in a one-pot process, which is analogous to the functionalities present in the target molecule. Such strategies could potentially be adapted to construct this compound or its close analogues in a highly convergent manner. tcichemicals.comnih.gov
Advancements in Green Chemistry for Aromatic Amine Synthesis
The production of anilines has significant environmental implications, prompting a shift towards more sustainable and green synthetic practices. ontosight.ai Green chemistry aims to reduce waste and energy consumption by using less hazardous materials and more efficient reactions. acs.org
Recent advancements include the use of benign and inexpensive catalysts. For example, a magnesium sulfate-glacial acetic acid system has been used for the acetylation of aniline, avoiding toxic acetic anhydride (B1165640). ijtsrd.com Researchers have also harnessed solar radiation as a clean and cheap energy source for organic reactions. The N-acetylation of anilines has been successfully conducted in the presence of sunlight using MgSO₄ as a Lewis acid catalyst, achieving excellent yields in short reaction times under neat (solvent-free) conditions. rsc.org
Eliminating organic solvents is a key principle of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. Several solvent-free methods for the synthesis of aromatic amines have been developed.
One approach is the Ullmann C-N coupling reaction, which can be performed in a solvent-free system using copper powder as a catalyst to synthesize aromatic amines from aryl halides and amines. google.comgoogle.com This method is simple, low-cost, and avoids the need for strong bases and other additives. google.com Another innovative technique is mechanochemistry, which uses mechanical energy, such as in a ball mill, to drive chemical reactions. The addition of amines to activated alkynes has been achieved quantitatively within minutes in a planetary ball mill without any catalyst or solvent. organic-chemistry.org Similarly, Michael-type additions of various amines to α,β-unsaturated compounds have been shown to proceed efficiently in a neat mixture without any solvent or catalyst, yielding the desired products in excellent yields. researchgate.net These solvent-free approaches represent a significant step towards more environmentally friendly industrial synthesis of functionalized anilines. tandfonline.comresearchgate.net
Application of Catalysts (e.g., Organocatalysis, Nanocatalysis)
Catalysis offers a powerful tool for enhancing reaction efficiency, selectivity, and sustainability. Organocatalysis and nanocatalysis, in particular, represent modern approaches to synthesizing complex aromatic compounds like substituted anilines.
Organocatalysis:
Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. acs.orgnumberanalytics.comnih.gov Their use is advantageous due to their general stability, low toxicity, and ability to facilitate a wide range of transformations under mild conditions. acs.orgnih.gov In the context of synthesizing precursors for aniline analogues, organocatalysis has been successfully employed.
For instance, the synthesis of 2-amino-3-cyano-4H-chromene derivatives often proceeds through a multicomponent reaction involving a substituted phenol, an aldehyde, and malononitrile. mdpi.comnih.govresearchgate.net These reactions can be effectively catalyzed by chiral organocatalysts like thiourea (B124793) derivatives or L-proline, which activate the substrates through mechanisms like enamine or iminium catalysis and hydrogen bonding. numberanalytics.comnih.govmdpi.com The synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has also been achieved using organocatalysts such as imidazole. researchgate.net
A key strategy involves the three-component condensation of aromatic aldehydes, malononitrile, and a phenol derivative. Piperidine is a commonly used organocatalyst for this transformation, leading to good yields of the corresponding 2-amino-3-cyano-4H-chromenes. nih.gov This approach could hypothetically be adapted by using a suitably substituted catechol or aminophenol to build the core structure of this compound.
Table 1: Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Analogues
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde, Malononitrile, 3,4-Methylenedioxyphenol | Piperidine (0.2 mol equiv) | Ethanol (B145695) | Room Temp, 20h | 55-84% | nih.gov |
| α,α-Dicyanoolefins, β-Naphthol | Thiourea derivative (catalyst 8) | Not specified | Not specified | Up to 99% | mdpi.com |
| (E)-2-(2-nitrovinyl)phenols, Malononitrile | Thiourea derivative (catalyst 23) | Diethyl ether | Room Temp | Up to 96% | mdpi.com |
| Aromatic aldehydes, Malononitrile, Resorcinol | L-Proline | Water | Reflux | Good yields | researchgate.net |
Nanocatalysis:
Nanocatalysts provide high surface area and unique electronic properties, leading to enhanced catalytic activity and selectivity. benthambooks.com Their application in organic synthesis is a growing field, offering green and sustainable pathways for many transformations. benthambooks.com While specific applications in the synthesis of this compound are not documented, nanocatalysts are widely used for reactions essential for synthesizing substituted anilines, such as hydrogenation of nitroaromatics.
For example, palladium nanoparticles supported on mesoporous silica (B1680970) (Pd@SBA-15) have been shown to be highly efficient for the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline with yields up to 99%. researchgate.net The high activity is attributed to the uniform dispersion and accessibility of the palladium nanoparticles within the mesoporous structure. researchgate.net Similarly, biocatalysis using immobilized enzymes on nanostructures, such as nitroreductases, offers a sustainable method for producing anilines from nitroaromatics with high chemoselectivity, even in the presence of sensitive functional groups like halogens. nih.gov These nanocatalytic hydrogenation methods could be a key step in producing the target molecule from a corresponding nitro-precursor, such as 4-chloro-2-hydroxy-3-cyano-1-nitrobenzene.
Mechanochemical and Ultrasound-Assisted Synthesis
Alternative energy sources like mechanical force (mechanochemistry) and high-frequency sound waves (sonochemistry) can significantly accelerate reactions, often in solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry.
Mechanochemical Synthesis:
Mechanochemical methods, typically involving ball milling, use mechanical energy to induce chemical reactions. This technique is noted for its ability to reduce reaction times, minimize waste, and enable solvent-free reactions. While there is no specific report on the mechanochemical synthesis of this compound, the methodology has been successfully applied to the synthesis of other complex heterocyclic compounds, demonstrating its potential.
Ultrasound-Assisted Synthesis:
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized high-temperature and high-pressure zones. This method has been effectively used to synthesize a variety of heterocyclic compounds, including those with cyano groups.
For example, an efficient, one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives is achieved by reacting heteroaryl aldehydes, malononitrile, and active methylene (B1212753) compounds under ultrasound irradiation in an aqueous medium. nih.gov This method offers significant advantages over conventional heating, including shorter reaction times (minutes vs. hours) and higher yields. nih.govasianpubs.org Similarly, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been synthesized via a three-component reaction under ultrasonication, which was found to significantly reduce reaction time and improve yields. asianpubs.orgresearchgate.net The synthesis of 2-amino-1,3,4-oxadiazoles has also been expedited using ultrasound. researchgate.net These examples underscore the potential of ultrasound as an effective tool for the rapid and efficient synthesis of complex molecules like this compound or its analogues.
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Analogue Compounds
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-cyano-4H-pyrans | Ultrasound | 5-10 min | 85-95% | nih.gov |
| Conventional Stirring | 2-4 h | 70-82% | nih.gov | |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Ultrasound | 15-25 min | 88-95% | researchgate.net |
| Conventional Heating | 4-6 h | 70-82% | researchgate.net |
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of fine chemicals is critically dependent on the careful optimization of reaction parameters such as temperature, solvent, catalyst loading, and reactant concentration.
In the synthesis of substituted anilines, these factors are crucial. For instance, in the continuous-flow hydrogenation of nitrobenzene to aniline using a Pd@SBA-15 catalyst, both temperature and flow rate were optimized. researchgate.net The yield increased from 85% at 40°C to 99% at 60°C. researchgate.net Further increasing the temperature did not improve the yield, establishing 60°C as the optimal temperature. Similarly, the flow rate was adjusted to determine the ideal residence time for complete conversion. researchgate.net
Electrochemical methods also highlight the importance of parameter control. In the electrochemical halogenation of anilines, the electrode potential can be precisely controlled to favor either mono- or di-substitution. acs.org At a lower potential (1.38 V vs SHE), para-monohalogenation is selectively achieved, whereas a higher potential (2.88 V vs SHE) leads to dihalogenated products. acs.org This level of control would be essential in a multi-step synthesis of this compound to ensure the correct installation of the chloro substituent without forming undesired byproducts.
The choice of base and solvent is also critical. In the synthesis of substituted quinolines from N-(2-alkynyl)anilines, various inorganic and organic bases were screened, with sodium bicarbonate (NaHCO₃) providing the optimal yield. nih.gov
Table 3: Optimization of Reaction Parameters for Aniline Synthesis Analogues
| Reaction | Parameter Optimized | Conditions Tested | Optimal Condition | Result | Reference |
|---|---|---|---|---|---|
| Nitrobenzene Hydrogenation | Temperature | 40, 50, 60, 70 °C | 60 °C | 99% Yield | researchgate.net |
| Nitrobenzene Hydrogenation | Flow Rate | 0.25, 0.5, 0.75, 1.0 mL/min | 0.5 mL/min | Complete Conversion | researchgate.net |
| Electrochemical Bromination of Aniline | Electrode Potential | 1.38 V vs SHE and 2.88 V vs SHE | 1.38 V / 2.88 V | Selective mono- / di-bromination | acs.org |
| Iodocyclization of N-(2-alkynyl)aniline | Base | NaHCO₃, Cs₂CO₃, NaOCO₂CH₃, Et₃N, Pyridine (B92270) | NaHCO₃ | 76% Yield | nih.gov |
Chemical Reactivity and Advanced Derivatization of 2 Hydroxy 3 Cyano 4 Chloroaniline
Reactions of the Amino Group (–NH2)
The primary amino group in 2-Hydroxy-3-cyano-4-chloroaniline is a key site for a variety of chemical transformations, enabling the construction of larger, more complex molecular architectures.
The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by dehydration, to yield a compound containing an azomethine or imine group (–C=N–). researchgate.net The formation of these Schiff bases is a fundamental step in the synthesis of numerous derivatives. For instance, the reaction of a similar compound, 4-chloro-2-aminophenol, with various substituted benzaldehydes in an ethanolic solution yields a series of corresponding Schiff bases. researchgate.net These imine compounds are crucial intermediates, as the azomethine nitrogen and the phenolic oxygen can act as coordination sites for metal ions. reddit.com
Table 1: General Scheme for Schiff Base Formation
| Reactant A | Reactant B | Product Type | Key Functional Group Formed |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base | Azomethine / Imine (–N=CH–R) |
The synthesis of azo compounds from this compound is a two-step process. google.com The first step is diazotization, where the primary aromatic amino group reacts with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). wikipedia.org This process converts the amino group into a highly reactive diazonium salt (–N2+Cl–). The instability of the diazonium salt necessitates that it be kept cold and used immediately. jk-sci.com
The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. wikipedia.orgumich.edu This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the –N=N– linkage, which chromophorically connects two aromatic rings. google.com The specific substituents on both the diazonium salt precursor and the coupling partner influence the color and properties of the resulting azo dye. wikipedia.org
Table 2: Two-Step Process for Azo Compound Synthesis
| Step | Reaction Name | Reagents | Intermediate/Product | Key Conditions |
| 1 | Diazotization | This compound, NaNO2, HCl | Aryl Diazonium Salt | 0–5 °C |
| 2 | Azo Coupling | Aryl Diazonium Salt, Electron-rich Aromatic Coupler (e.g., Naphthalen-2-ol) | Azo Compound | 0–5 °C, Alkaline or Acidic pH |
The amino group of this compound can be readily acylated and alkylated.
Acylation: N-acylation occurs when the compound is treated with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride. acs.orggoogleapis.com The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to a chemoselective reaction at the nitrogen atom. chemicalforums.com This reaction yields N-acyl derivatives, for example, N-(4-chloro-3-cyano-2-hydroxyphenyl)acetamide, which is an important intermediate in various synthetic pathways. The reaction can be performed by reacting the aminophenol derivative with an acyl anhydride. prepchem.com
Alkylation: Selective N-alkylation of aminophenols can be achieved through reductive amination. umich.edu This method involves the initial formation of a Schiff base by reacting the aminophenol with an aldehyde. The resulting imine is not isolated but is reduced in situ, typically with a reducing agent like sodium borohydride, to yield the corresponding N-alkylated aminophenol. researchgate.netumich.edu This one-pot procedure provides good yields for N-alkyl derivatives. researchgate.net An alternative approach involves protecting the amino group via imination, followed by alkylation and subsequent hydrolysis to release the N-alkylated product. researchgate.net
Transformations of the Hydroxyl Group (–OH)
The phenolic hydroxyl group provides another reactive site for derivatization, primarily through reactions that target the oxygen atom.
Esterification (O-acylation): The phenolic hydroxyl group can undergo O-acylation to form phenolic esters. This reaction typically involves reacting the phenol with an acylating agent like an acyl chloride or anhydride. ucalgary.ca While N-acylation is often favored due to the higher nucleophilicity of the amine, O-acylation can be achieved, sometimes requiring the prior protection of the amino group. ucalgary.ca The reaction can be promoted using base catalysis, which deprotonates the phenol to increase its nucleophilicity. ucalgary.ca Phase-transfer catalysis has also been employed to facilitate the esterification of phenols with alkanoyl chlorides. lew.ro
Etherification: The most common method for converting the phenolic hydroxyl group into an ether is the Williamson ether synthesis. wikipedia.orgchem-station.com This SN2 reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. jk-sci.commasterorganicchemistry.com This phenoxide then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming an ether linkage (R-O-Ar). wikipedia.orgmasterorganicchemistry.com For substrates like aminophenols, it is often necessary to first protect the amino group to prevent competing N-alkylation. A common strategy is to form a Schiff base with benzaldehyde, perform the O-alkylation on the hydroxyl group, and then hydrolyze the imine to restore the free amino group. researchgate.netresearchgate.net
Table 3: General Reactions of the Hydroxyl Group
| Reaction Type | Reagent Class | Product Class | Key Bond Formed |
| Esterification | Acyl Halide / Anhydride | Phenolic Ester | Ester (R-CO-O-Ar) |
| Etherification | Base + Alkyl Halide | Aryl Ether | Ether (R-O-Ar) |
The structure of this compound is well-suited for the formation of metal chelates, particularly after the amino group has been converted into a Schiff base. When the molecule is condensed with an aldehyde, the resulting Schiff base ligand possesses two key donor atoms for metal coordination: the phenolic oxygen and the azomethine nitrogen. reddit.com
Upon deprotonation, the phenolic oxygen becomes a potent coordination site. Together with the lone pair of electrons on the azomethine nitrogen, it can bind to a central metal ion, forming a stable five- or six-membered chelate ring. Such ligands that bind through two donor atoms are known as bidentate ligands. Depending on the stoichiometry and the metal ion, these Schiff base ligands can form complexes with various geometries, such as octahedral structures where the ligand coordinates to the metal ion through the phenolic oxygen and azomethine nitrogen. reddit.com
Reactivity of the Cyano Group (–CN)
The cyano group is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions, cycloadditions, hydrolysis, and amidation.
Nucleophilic Additions and Cycloadditions
The carbon-nitrogen triple bond of the cyano group is susceptible to attack by nucleophiles. While direct nucleophilic addition to the cyano group of this compound is not extensively documented in dedicated studies, the general reactivity of nitriles suggests that it can participate in such reactions. For instance, the treatment of a ketone with sodium cyanide in the presence of an ammonium (B1175870) chloride solution can lead to the formation of a tertiary alcohol, demonstrating the nucleophilic addition of the cyanide ion. nih.gov In the context of pyridinium (B92312) salts, the cyano group can be readily displaced by nucleophiles like hydrazine (B178648) and aliphatic amines. rsc.org
The cyano group can also participate as a 2-π component in cycloaddition reactions, although it is generally considered an unactivated dienophile or enophile. nih.govmit.edu Metal-free, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of polycyclic pyridine (B92270) derivatives, proceeding through pericyclic cascade mechanisms where unactivated cyano groups act as cycloaddition partners. nih.govmit.edu These reactions highlight the potential for the cyano group in this compound to be involved in the formation of new ring systems. nih.gov For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in-situ generated oxyallyl cations can furnish complex cyclohepta[b]indoles. nih.gov
Hydrolysis and Amidation Pathways
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid or amide functionality. While specific studies on the hydrolysis of this compound are not prevalent, the general principles of nitrile hydrolysis are well-established.
Amidation of the cyano group can also be achieved. For example, electrochemical methods have been developed for the amination of various aromatic compounds. acs.org
Substitutions and Transformations Involving the Chloro Group (–Cl)
The chloro group attached to the aromatic ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The chloro substituent on the aniline (B41778) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is facilitated by the presence of electron-withdrawing groups on the aromatic ring. youtube.com In many cases, the chloro group can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. youtube.com The regioselectivity of SNAr reactions is a critical aspect, and in compounds like 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially substituted by amine nucleophiles. nih.gov This is a widely used method for synthesizing bioactive 2-chloro-4-aminoquinazolines. nih.gov Similarly, in 5-chloroindolizines, the chloro atom is activated towards nucleophilic substitution by the ortho-arrangement of the nitrogen atom and an electron-withdrawing cyano group, a pattern that resembles 2-chloro-3-cyanopyridine. beilstein-journals.org
Cross-Coupling Chemistry (e.g., C–C, C–N bond formation)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The chloro group of this compound can serve as a handle for such transformations, allowing for the introduction of a wide array of substituents. For instance, the Suzuki cross-coupling of 3-alkenylindoles with indole-3-boronic acid is a viable method for preparing substrates for cycloaddition reactions. nih.gov
Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Synthon
The diverse reactivity of its functional groups makes this compound a valuable building block for the synthesis of complex heterocyclic systems. The strategic manipulation of the cyano, hydroxyl, amino, and chloro groups allows for the construction of various fused and substituted heterocyclic scaffolds.
For example, the cyclization of cyanoacetamide with 1,3-diketones is a known method for producing substituted 2-pyridones. researchgate.net The reactivity of the chloro group in SNAr reactions, as seen in the synthesis of 4-aminoquinazolines, provides a route to annulated heterocyclic systems. nih.gov Furthermore, the participation of the cyano group in cycloaddition reactions opens up pathways to novel polycyclic structures. nih.govmit.edu The synthesis of 5-substituted indolizines from 5-chloroindolizines via nucleophilic displacement demonstrates the utility of a chloro-activated system in building complex heterocycles. beilstein-journals.org
Formation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Quinolines, Quinazolines, Triazines)
The strategic placement of reactive functional groups in this compound facilitates its use in the construction of various nitrogen-containing heterocycles. The amino and cyano groups are particularly pivotal for cyclization reactions.
Pyridines: The synthesis of 3-cyano-2-pyridone derivatives can be achieved through the condensation of chalcones with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297). ekb.eg Given the structure of this compound, it can be envisioned to participate in reactions leading to highly substituted pyridines. For instance, reactions involving the active methylene (B1212753) group of the cyano moiety and the amino group can lead to the formation of a pyridine ring fused to the existing benzene (B151609) ring, resulting in a quinoline-like structure, or through other multi-step synthetic sequences.
Pyrimidines: The presence of an aminonitrile functionality is a key feature for pyrimidine (B1678525) synthesis. For instance, 2-amino-3-cyanopyrroles can be converted to pyrrolopyrimidine derivatives by reaction with formic acid. google.com Analogously, this compound can serve as a building block for chromeno[2,3-d]pyrimidines. This typically involves an initial synthesis of a 2-amino-3-cyano-4H-chromene, which is then cyclized with a suitable reagent like formamidine (B1211174) acetate to construct the pyrimidine ring. scielo.org.za The starting aniline derivative provides the necessary framework for the initial chromene formation. A plausible reaction scheme would involve the condensation of this compound with an aldehyde and a source of an active methylene group.
Quinolines: The synthesis of quinolines from anilines is a well-established area of organic chemistry. The Combes quinoline (B57606) synthesis, for example, involves the reaction of an aniline with a β-diketone. While not a direct application, the functional groups on this compound allow for its conversion into intermediates suitable for quinoline synthesis. A more direct approach involves the Vilsmeier-Haack reaction. Acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes in good yield by the action of a Vilsmeier reagent and phosphoryl chloride. google.comrsc.org Given that the starting compound is an aniline, it can be acylated and then subjected to these conditions to potentially yield a highly substituted quinoline.
Quinazolines: Quinazolines are commonly synthesized from 2-aminobenzonitriles or related compounds. organic-chemistry.orgorganic-chemistry.org The structure of this compound is primed for such transformations. The reaction of 2-aminobenzonitriles with orthoesters or other one-carbon synthons can lead to the formation of the quinazoline (B50416) ring. The hydroxyl group at the 2-position of the starting material would result in a 4-hydroxyquinazoline (B93491) derivative, which may exist in its tautomeric quinazolinone form.
Triazines: The synthesis of 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted by nucleophiles. nih.govmdpi.comresearchgate.net The amino group of this compound can act as a nucleophile to displace one of the chlorine atoms on the triazine ring, leading to the formation of a substituted aminotriazine. derpharmachemica.comgoogle.com The reaction conditions can be controlled to achieve mono-, di-, or tri-substitution on the triazine core, thus allowing for the creation of diverse molecular architectures.
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle | Key Reaction Type | Potential Reagents |
|---|---|---|
| Pyridines | Condensation/Cyclization | Chalcones, Ethyl cyanoacetate, Ammonium acetate |
| Pyrimidines | Condensation/Cyclization | Aldehydes, Formamidine acetate |
| Quinolines | Vilsmeier-Haack Reaction | DMF, POCl₃ (after N-acetylation) |
| Quinazolines | Cyclocondensation | Orthoesters, Acid chlorides |
| Triazines | Nucleophilic Substitution | Cyanuric chloride |
Construction of Oxygen- and Sulfur-Containing Heterocycles (e.g., Chromenes, Thiadiazoles, Oxadiazines)
The hydroxyl group of this compound is a key functional handle for the synthesis of oxygen-containing heterocycles, while the amino group can be derivatized to facilitate the formation of sulfur-containing rings.
Chromenes: The synthesis of 2-amino-3-cyano-4H-chromenes is a well-documented multicomponent reaction that typically involves a phenol, an aldehyde, and malononitrile (B47326). nih.govnih.govresearchgate.net The this compound can act as the phenolic component in this reaction. Condensation with various aldehydes and an active methylene compound like malononitrile, often in the presence of a basic catalyst, would lead to the formation of a chromene ring fused to the substituted benzene core. organic-chemistry.org
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazides. nih.govsbq.org.brorganic-chemistry.org The amino group of this compound can be converted into a thiosemicarbazide (B42300) by reaction with thiophosgene (B130339) followed by hydrazine. This intermediate can then be cyclized with various reagents, such as carboxylic acids or their derivatives, to yield the corresponding 1,3,4-thiadiazole. The resulting molecule would bear the substituted aniline moiety at one of the positions of the thiadiazole ring.
Oxadiazines: 1,3,4-Oxadiazine derivatives can be synthesized through various routes, including the cyclization of α,β-unsaturated nitriles or the reaction of hydrazides with carbonyl compounds. researchgate.net The amino group of the starting compound can be transformed into a hydrazide, which can then be used as a key intermediate for the synthesis of oxadiazine rings.
Table 2: Potential Oxygen- and Sulfur-Containing Heterocycles from this compound
| Heterocycle | Key Reaction Type | Potential Reagents |
|---|---|---|
| Chromenes | Multicomponent Reaction | Aldehydes, Malononitrile, Base |
| Thiadiazoles | Cyclization | Thiophosgene, Hydrazine, Carboxylic acids |
| Oxadiazines | Cyclization | Hydrazine, Carbonyl compounds |
Multi-functionalized Aromatic Scaffolds
The diverse array of functional groups on the this compound scaffold makes it an excellent starting point for the development of more complex, multi-functionalized aromatic compounds through selective chemical transformations.
The amino group can be readily diazotized and subsequently converted into a wide range of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions. It can also be acylated or alkylated to introduce further diversity.
The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations open up possibilities for further derivatization, such as peptide coupling or the formation of new heterocyclic rings.
The hydroxyl group can be etherified or esterified to introduce a variety of substituents. It also directs electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern will influence the regioselectivity of such reactions.
The chloro substituent can be replaced by other groups via nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups. This allows for the introduction of a wide range of nucleophiles, further expanding the chemical space accessible from this starting material.
By strategically combining these transformations, a vast library of multi-functionalized aromatic scaffolds can be generated from this compound, each with the potential for unique chemical and biological properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule.
The FT-IR and Raman spectra of 2-Hydroxy-3-cyano-4-chloroaniline would be expected to show characteristic absorption bands for its constituent functional groups. The nitrile (-C≡N) group typically exhibits a strong, sharp absorption band in the region of 2200-2260 cm⁻¹ in the IR spectrum and a corresponding signal in the Raman spectrum. researchgate.netmdpi.com The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum, characteristic of hydrogen bonding. The amino (-NH₂) group would also show stretching vibrations in a similar region, typically as two sharp bands for the symmetric and asymmetric stretches.
For related compounds like 4-chloroaniline (B138754), FT-IR spectra have been recorded, which can provide a reference for the aniline (B41778) backbone vibrations. researchgate.net Similarly, studies on other cyano-containing aromatic compounds provide insight into the expected position of the nitrile peak. researchgate.net
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra would provide information about the conformational structure of the molecule. The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹. The substitution pattern on the benzene (B151609) ring would also give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region. Without experimental data, a definitive conformational analysis remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the four different substituents. The electron-withdrawing cyano and chloro groups and the electron-donating hydroxyl and amino groups would create a complex splitting pattern. For comparison, the ¹H NMR spectrum of p-chloroaniline shows characteristic peaks in the aromatic region. marquette.edunih.gov
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly dependent on the attached functional groups. The carbon of the cyano group would appear in the 115-125 ppm range, while the carbons attached to the hydroxyl, amino, and chloro groups would also have characteristic chemical shifts. Data for related compounds like 2-chloroaniline (B154045) and 4-chloroaniline are available and could serve as a basis for theoretical predictions. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. The molecular weight of this compound (C₇H₅ClN₂O) is approximately 168.58 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Analysis of the fragmentation pattern would provide further structural confirmation. Likely fragmentation pathways would involve the loss of small molecules such as HCN, CO, or HCl from the molecular ion. While mass spectral data for 4-chloroaniline is available, showing the molecular ion and fragmentation, specific data for this compound is needed for a complete analysis. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The aniline moiety, with its amino group, and the benzene ring form a conjugated system. The presence of the electron-withdrawing cyano (-CN) and chloro (-Cl) groups, along with the electron-donating hydroxyl (-OH) group, would significantly influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).
The analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum would likely exhibit intense absorptions in the UV region. The position and intensity of these bands would provide insights into the extent of conjugation and the effects of the various substituents on the electronic structure of the benzene ring. For instance, the auxochromic hydroxyl and amino groups are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene, while the interplay with the hypsochromic (blue) shifting or bathochromic shifting effects of the cyano and chloro groups would result in a unique spectral fingerprint.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the exact connectivity of atoms and their spatial orientation.
The initial step in SCXRD analysis involves the determination of the crystal system, space group, and the dimensions of the unit cell. This fundamental crystallographic data describes the symmetry and the repeating unit of the crystal lattice. This information is critical for the subsequent refinement of the crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from an SCXRD experiment. The monoclinic system and P2₁/c space group are common for organic molecules.
A full structural refinement from SCXRD data would yield highly precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would allow for a detailed analysis of the molecular geometry. For example, one could observe the degree of pyramidalization at the nitrogen atom of the aniline group and any distortions from ideal geometries caused by steric hindrance or electronic effects of the substituents.
Table 2: Expected Bond Lengths in this compound (Å)
| Bond | Expected Length (Å) |
|---|---|
| C-Cl | ~1.74 |
| C-O (hydroxyl) | ~1.36 |
| C-N (amino) | ~1.38 |
| C≡N (cyano) | ~1.15 |
Note: These are typical bond lengths for these types of bonds and the actual values for the title compound would be determined by SCXRD.
Table 3: Expected Bond Angles in this compound (°)
| Angle | Expected Angle (°) |
|---|---|
| C-C-C (in ring) | ~120 |
| C-C-Cl | ~120 |
| C-C-O | ~120 |
| C-C-N | ~120 |
Note: The actual bond angles might deviate from the ideal 120° for a planar hexagonal ring due to the electronic and steric influences of the substituents.
The arrangement of molecules in the crystal is governed by a variety of non-covalent interactions. For this compound, the presence of the hydroxyl and amino groups as hydrogen bond donors, and the oxygen, nitrogen (of the cyano group), and chlorine atoms as potential acceptors, would likely lead to an extensive network of intermolecular hydrogen bonds. The aromatic ring system also allows for the possibility of π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset fashion. Furthermore, the chlorine atom could participate in halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in elucidating the fundamental chemical properties of 2-Hydroxy-3-cyano-4-chloroaniline.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like this compound, with rotatable bonds (e.g., the C-O and C-N bonds of the hydroxyl and amino groups), multiple stable conformations, or conformers, may exist.
Conformational analysis would involve systematically rotating these bonds and performing geometry optimizations to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation. This information is crucial as the molecular geometry dictates many of its physical and chemical properties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the aromatic ring and its substituents would indicate the likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would highlight the reactive nature of the hydroxyl, amino, and cyano groups, as well as the influence of the electron-withdrawing chlorine atom on the aromatic ring.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes and awaits experimental or computational data.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.
Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific vibrational modes to the stretching and bending of its functional groups, such as the O-H, N-H, C≡N, and C-Cl bonds.
UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption maxima (λmax), provide insights into the electronic structure and can be used to understand the color and photostability of the compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Vibrational Modes / Transitions | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR Spectroscopy | O-H stretch | Data not available |
| N-H stretch | Data not available | |
| C≡N stretch | Data not available | |
| C-Cl stretch | Data not available | |
| UV-Vis Spectroscopy | π → π* transition | Data not available |
| n → π* transition | Data not available |
This table is for illustrative purposes and awaits experimental or computational data.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular and intermolecular interactions. Current time information in Bangalore, IN.mdpi.com It provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.
For this compound, NBO analysis would quantify the natural charges on each atom, providing a more detailed view of the electron distribution than MEP alone. It would also reveal hyperconjugative interactions, such as the donation of electron density from a lone pair orbital to an adjacent antibonding orbital, which contribute to the stability of the molecule. These interactions are crucial for understanding the molecule's structure and reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of solvent molecules. MD simulations would allow for a more thorough exploration of the conformational space of this compound by simulating its dynamic movements.
Furthermore, MD simulations are invaluable for studying solvent effects. The properties and behavior of a molecule can change significantly in different solvents. By simulating this compound in an explicit solvent environment (e.g., water or an organic solvent), one could investigate how intermolecular interactions with the solvent molecules affect its conformation, stability, and reactivity.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy for a given reaction involving this compound can be determined. This information is vital for predicting reaction rates and understanding how the reaction occurs at a molecular level. For instance, studying the mechanism of its synthesis or its potential reactions with other molecules would rely heavily on transition state calculations.
Quantitative Structure-Property Relationship (QSPR) Investigations for Chemical Properties (without biological correlations)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties through mathematical models. While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR are widely applied to its structural class, namely substituted anilines. These studies provide a framework for predicting the chemical properties of this compound.
QSPR models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a range of descriptors would be calculated to develop a predictive model. These descriptors fall into several categories:
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These describe the connectivity of atoms within the molecule. Indices like the Zagreb index and the Randić index have been used in QSPR studies of related compounds to analyze and predict chemical behaviors. doi.org
Geometric Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.
Electronic Descriptors: These are crucial for understanding chemical reactivity and properties like acidity or basicity. Examples include the Hammett constant (σ), which accounts for the electron-donating or electron-withdrawing effects of substituents on the aniline (B41778) ring. nih.gov Other important electronic descriptors are the Ionization Potential (IP) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure of a molecule.
Research on substituted anilines has demonstrated that QSPR models can effectively predict various chemical properties. For instance, studies have shown a correlation between the Hammett constant and the potency of aniline derivatives in certain chemical reactions. nih.gov Furthermore, the acidity (pKa) of substituted anilines has been successfully modeled using descriptors related to the computed electrostatic potentials of the molecules. researchgate.net
To develop a QSPR model for a property of this compound, such as its octanol/water partition coefficient (logP) or its acidity, a set of structurally similar compounds would be selected. The chosen molecular descriptors for these compounds would then be correlated with their experimentally determined property values using statistical methods like multiple linear regression or machine learning algorithms.
The following table illustrates the types of molecular descriptors that would be considered in a hypothetical QSPR study of this compound and related compounds.
| Descriptor Type | Descriptor Example | Relevance to Chemical Properties |
| Constitutional | Molecular Weight | General physical properties |
| Topological | Zagreb Index | Molecular branching and complexity |
| Geometric | Molecular Surface Area | Interactions with solvents and other molecules |
| Electronic | Hammett Constant (σ) | Reactivity, acidity/basicity of the aniline moiety |
| Electronic | LUMO Energy | Electrophilicity and susceptibility to nucleophilic attack |
| Quantum-Chemical | Dipole Moment | Polarity and intermolecular interactions |
By establishing a statistically significant relationship between these descriptors and a specific chemical property, a robust QSPR model can be developed. Such a model would then allow for the prediction of that property for this compound without the need for direct experimental measurement. doi.org
Electrochemical Behavior and Redox Chemistry
Voltammetric Studies: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
No specific cyclic voltammetry (CV) or differential pulse voltammetry (DPV) studies for 2-Hydroxy-3-cyano-4-chloroaniline have been found. Generally, such studies for related compounds like substituted anilines and phenols involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation or reduction peaks. The characteristics of these peaks (potential, current height, and shape) provide information about the electrochemical process.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials are key parameters that indicate the thermodynamic feasibility of the respective processes. For this compound, one would expect the primary oxidation to occur at the aniline (B41778) or phenol (B47542) group, as these are electron-rich moieties. The presence of the electron-withdrawing cyano and chloro groups would likely shift the oxidation potential to more positive values compared to unsubstituted aniline or phenol, making it harder to oxidize. Conversely, these groups might facilitate reduction. Without experimental data, specific potential values cannot be provided.
Investigation of Electrochemical Reaction Pathways and Intermediates
The electrochemical oxidation of anilines and phenols often proceeds through the formation of radical cations, which can then undergo further reactions such as dimerization, polymerization, or reaction with the solvent or other species in the solution. The specific pathway for this compound would be influenced by the stability of the initially formed intermediates, which is in turn affected by the electronic and steric effects of the substituents. However, no studies detailing these pathways for the target compound are available.
Influence of pH and Solvent on Redox Characteristics
The redox characteristics of molecules containing acidic (phenol) or basic (aniline) groups are typically pH-dependent. The protonation state of the hydroxyl and amino groups would change with pH, significantly affecting the ease of oxidation or reduction. For instance, in acidic solutions, the amino group would be protonated, making oxidation more difficult. The choice of solvent can also influence the redox behavior by affecting the solubility of the compound and the stability of the electrochemically generated intermediates. Again, no specific studies on these influences for this compound were identified.
Applications of 2 Hydroxy 3 Cyano 4 Chloroaniline As a Key Building Block in Specialized Chemical Synthesis
Utilization in the Synthesis of Functional Dyes and Pigments
The presence of an amino group on the aromatic ring makes 2-Hydroxy-3-cyano-4-chloroaniline a prime candidate for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are one of the most important classes of synthetic colorants used in a variety of industries. The synthesis typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component.
The general process for the synthesis of azo dyes involves two main steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline (B41778) derivative.
The hydroxyl and amino groups on the this compound molecule itself can act as directing groups in the coupling reaction, and the cyano and chloro substituents can modulate the electronic properties of the resulting dye, influencing its color, fastness, and other properties. For instance, the electron-withdrawing nature of the cyano and chloro groups can lead to a bathochromic shift (deepening of color).
A range of functional dyes and pigments could potentially be synthesized from this compound, including disperse dyes for synthetic fibers like polyester, and pigments for inks, plastics, and coatings. The specific properties of the resulting colorants would depend on the choice of the coupling component.
Table 1: Potential Azo Dyes Derived from this compound
| Diazonium Component | Coupling Component | Potential Dye Class | Potential Color |
|---|---|---|---|
| This compound | Phenol | Azo Dye | Yellow to Orange |
| This compound | N,N-dimethylaniline | Azo Dye | Orange to Red |
| This compound | 2-Naphthol | Azo Dye | Red to Violet |
| This compound | Acetoacetanilide | Azo Pigment | Yellow |
Precursor for Diverse Organic Materials and Advanced Chemical Entities
The multifunctionality of this compound makes it an attractive starting material for the synthesis of a variety of more complex organic molecules and materials. The presence of ortho-amino and hydroxyl groups, along with a cyano group, provides a reactive platform for the construction of heterocyclic systems.
One significant class of compounds that could potentially be synthesized from precursors like this compound are 2-amino-3-cyano-4H-chromenes . These are a class of heterocyclic compounds known for a wide range of biological activities nih.gov. The synthesis of 4H-chromenes often involves a three-component reaction between an aldehyde, malononitrile (B47326), and a phenol derivative nih.govmdpi.comresearchgate.net. While direct synthesis from this compound is not documented, its structural elements are indicative of its potential utility in similar multi-component reactions to generate novel heterocyclic libraries.
Furthermore, the reactive sites on the molecule allow for a variety of chemical transformations:
The amino group can be acylated, alkylated, or used in the formation of Schiff bases.
The hydroxyl group can be etherified or esterified.
The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine.
These transformations can lead to the generation of a wide array of advanced chemical entities with potential applications in materials science, medicinal chemistry, and agrochemicals.
Table 2: Potential Advanced Chemical Entities from this compound
| Reaction Type | Reactant(s) | Potential Product Class |
|---|---|---|
| Cyclocondensation | Aldehydes, Malononitrile | 2-Amino-3-cyano-4H-chromene derivatives |
| Acylation of Amino Group | Acyl Halides/Anhydrides | N-Acyl derivatives |
| Schiff Base Formation | Aldehydes/Ketones | Imines (Schiff bases) |
| Etherification of Hydroxyl Group | Alkyl Halides | Alkoxy derivatives |
| Hydrolysis of Cyano Group | Acid/Base | Carboxylic acid or Amide derivatives |
Intermediate in the Development of Complex Organic Scaffolds for Chemical Research
In the field of chemical research, particularly in drug discovery and materials science, there is a constant need for novel molecular scaffolds that can be elaborated into a diverse range of compounds for screening and development. Functionalized aromatic compounds like this compound serve as ideal starting points for the construction of such scaffolds.
The strategic placement of multiple, orthogonally reactive functional groups allows for sequential and selective chemical modifications. This enables chemists to build molecular complexity in a controlled manner. For example, the amino group could be protected, followed by a reaction at the hydroxyl group, and then a transformation of the cyano group, with the deprotection of the amine as a final step to allow for further derivatization.
This step-wise approach is fundamental to the synthesis of libraries of related compounds, which are essential for structure-activity relationship (SAR) studies in medicinal chemistry. The chlorinated and cyanated phenyl ring also provides a core structure that can be further modified through cross-coupling reactions, offering access to an even wider range of complex organic molecules. The development of synthetic routes utilizing such versatile intermediates is a key area of focus in modern organic synthesis.
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-3-cyano-4-chloroaniline, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathways :
- Nitration and Substitution : Start with chloroaniline derivatives and introduce hydroxyl and cyano groups via nitration followed by reduction or substitution. For example, nitration of 4-chloroaniline derivatives can yield intermediates for further functionalization .
- Condensation Reactions : Use precursors like 4-chloro-3-nitrophenyl compounds (e.g., ) to form cyano groups via reactions with cyanating agents (e.g., KCN/CuCN under controlled conditions).
- Purification :
- Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for isolating high-purity fractions .
- Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl protons (broad signal at δ 9–10 ppm). Compare with deuterated analogs (e.g., ) to resolve overlapping peaks.
- ¹³C NMR : Detect cyano (δ 110–120 ppm) and chloro-substituted carbons (δ 125–135 ppm) .
- Mass Spectrometry (MS) :
- IR Spectroscopy :
- Validate hydroxyl (-OH stretch: 3200–3500 cm⁻¹) and cyano (-CN stretch: 2200–2250 cm⁻¹) groups .
Advanced Research Questions
Q. How can contradictions in spectral or reactivity data for this compound be resolved?
Methodological Answer:
- Root Cause Analysis :
- Computational Validation :
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Functional Group Modification :
- Replace the hydroxyl group with methoxy or acetoxy groups to assess hydrogen bonding effects (e.g., ).
- Substitute chlorine with fluorine to evaluate electronic impacts on reactivity .
- Biological Assays :
- Computational Modeling :
Q. How can the stability of this compound be maintained during storage?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
